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molecular formula C7H5F3O B147641 2-(Trifluoromethyl)phenol CAS No. 444-30-4

2-(Trifluoromethyl)phenol

Cat. No. B147641
M. Wt: 162.11 g/mol
InChI Key: ZOQOPXVJANRGJZ-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

A mixture of 2-trifluoromethylphenol (1.62 g) in anhydrous acetonitrile was treated with cesium carbonate (3.25 g) and ethyl bromoacetate (1.75 g) and the reaction mixture stirred at room temperature for 2 hours. The reaction mixture was diluted with water and ethyl acetate and the organic layer washed with water and dried with brine and over sodium sulfate. Evaporation of ethyl acetate gave the title compound as a colourless oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(#N)C.O.C(OCC)(=O)C>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:10])([F:11])[F:1])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.75 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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